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Sphingomyelin (Milk, Bovine) - 121999-74-4

Sphingomyelin (Milk, Bovine)

Catalog Number: EVT-8395041
CAS Number: 121999-74-4
Molecular Formula: C46H93N2O6P
Molecular Weight: 801.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-tricosanoylsphing-4-enine-1-phosphocholine is a sphingomyelin 41:1 in which the N-acyl group and sphingoid base are specified as tricosanoyl and sphingosine respectively. It has a role as a mouse metabolite and a ceramide allergen. It is functionally related to a tricosanoic acid.
Overview

Sphingomyelin is a significant phospholipid found in bovine milk, primarily associated with the milk fat globule membrane. It plays a critical role in cellular structure and function, contributing to the integrity of cell membranes. The concentration of sphingomyelin in bovine milk typically ranges from 4 to 12 mg/dL . This compound is not only essential for cellular processes but also has potential health benefits for humans, particularly in its role as a dietary component.

Source and Classification

Sphingomyelin is classified as a sphingolipid, which is a class of lipids characterized by a backbone of sphingoid bases. In bovine milk, sphingomyelin is predominantly found within the milk fat globule membrane and constitutes a minor fraction of total milk lipids (approximately 0.5-1%) compared to triglycerides . Its synthesis is influenced by dietary components fed to dairy cows, which can alter its concentration and fatty acid composition in milk .

Synthesis Analysis

Methods and Technical Details

Sphingomyelin synthesis in bovine milk occurs primarily in the mammary glands. The key enzyme involved in its synthesis is serine palmitoyl transferase, which catalyzes the first step in ceramide production, a precursor to sphingomyelin. Various studies have shown that dietary modifications can significantly affect sphingomyelin levels. For instance, supplementation with crushed sunflower seeds has been observed to increase the proportion of unsaturated fatty acids in milk phospholipids, including sphingomyelin .

The extraction and quantification of sphingomyelin from bovine milk typically involve methods such as thin-layer chromatography and liquid chromatography-tandem mass spectrometry. These techniques allow for the separation and identification of sphingomyelin based on its unique chemical properties .

Molecular Structure Analysis

Structure and Data

Sphingomyelin consists of a sphingosine backbone linked to a fatty acid and a phosphorylcholine head group. Its general structure can be represented as follows:

Sphingomyelin=sphingosine+fatty acid+phosphorylcholine\text{Sphingomyelin}=\text{sphingosine}+\text{fatty acid}+\text{phosphorylcholine}

The fatty acid composition can vary; common fatty acids found in bovine sphingomyelin include C16:0, C18:0, and C24:0 . The specific structural configuration contributes to its functional properties in biological membranes.

Chemical Reactions Analysis

Reactions and Technical Details

Sphingomyelin undergoes various chemical reactions within biological systems, including hydrolysis by sphingomyelinase enzymes, which convert it into ceramide and phosphocholine. This reaction is significant as ceramide plays various roles in cell signaling pathways related to apoptosis and inflammation .

Additionally, dietary influences can modulate the synthesis pathways of sphingolipids, including sphingomyelin, through substrate-product relationships involving fatty acids derived from both endogenous sources and diet .

Mechanism of Action

Process and Data

The mechanism of action for sphingomyelin involves its incorporation into cell membranes where it contributes to membrane fluidity and stability. It also plays a role in signaling pathways that regulate cell growth, differentiation, and apoptosis. Sphingomyelin can influence the composition of lipid rafts—microdomains within membranes that are crucial for signaling processes .

Research indicates that dietary intake of sphingomyelin may have beneficial effects on human health, including anti-inflammatory properties and modulation of gut microbiota .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sphingomyelin is characterized by its amphipathic nature due to the presence of both hydrophilic (the phosphorylcholine head) and hydrophobic (the fatty acid tail) components. This property allows it to form bilayers essential for cellular membranes.

  • Molecular Weight: Approximately 703 g/mol.
  • Solubility: Sphingomyelin is soluble in organic solvents like chloroform but insoluble in water.
  • Melting Point: Varies depending on the fatty acid composition; generally ranges from 40°C to 60°C.

These properties are crucial for its functionality within biological membranes.

Applications

Scientific Uses

Sphingomyelin derived from bovine milk has several applications in scientific research and health:

  1. Nutritional Studies: Investigated for its role in infant nutrition due to its presence in human breast milk.
  2. Pharmaceuticals: Explored for potential therapeutic effects against skin conditions when used as a dietary supplement .
  3. Functional Foods: Incorporated into dairy products aimed at enhancing health benefits due to its bioactive properties.

Research continues to explore the implications of dietary sphingomyelin on health outcomes, particularly concerning inflammation and metabolic disorders .

Properties

CAS Number

121999-74-4

Product Name

Sphingomyelin (Milk, Bovine)

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C46H93N2O6P

Molecular Weight

801.2 g/mol

InChI

InChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1

InChI Key

SXZWBNWTCVLZJN-NMIJJABPSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

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